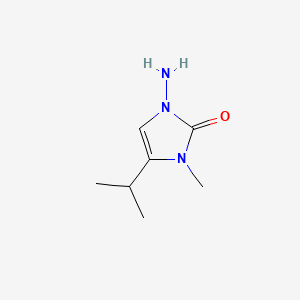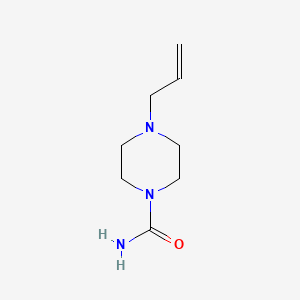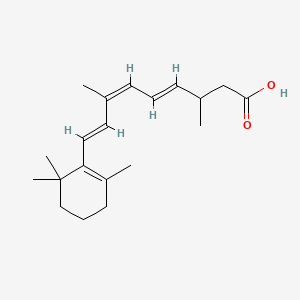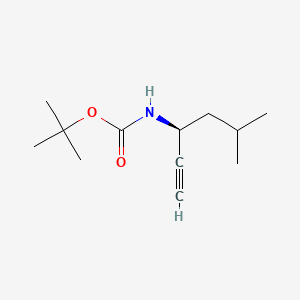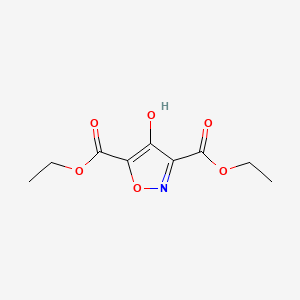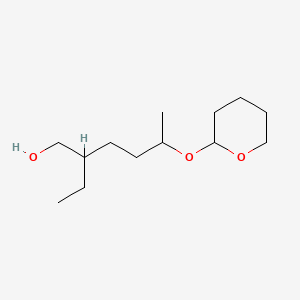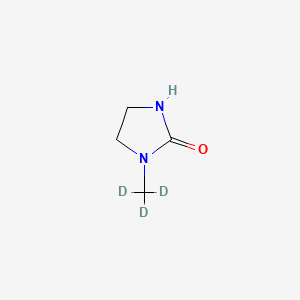
3,4,5-Trimethoxybenzyl-d9 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzyl-d9 Bromide, also known as 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9, is a biochemical used for proteomics research . It has a molecular formula of C10H4D9BrO3 and a molecular weight of 270.17 .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzyl-d9 Bromide consists of a benzene ring with three methoxy groups (-OCH3) and a bromomethyl group (-CH2Br) attached. The ‘d9’ in its name indicates the presence of nine deuterium (D) atoms, which are isotopes of hydrogen .Wissenschaftliche Forschungsanwendungen
Synthesis of α-Aminophosphonates
“3,4,5-Trimethoxybenzyl-d9 Bromide” is used in the synthesis of new α-aminophosphonates by the Kabachnik-Fields reaction . This reaction involves 3,4,5-trimethoxybenzaldehyde (TMB) with p - or m -bromoaniline and a dialkyl phosphite under solvent-free conditions . The synthesized α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have been found to possess good in vivo curative effects against tobacco mosaic virus (TMV) .
Antioxidant Activity
Heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, synthesized from 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide, have been found to exhibit significant antioxidant activity . These compounds were synthesized into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives . The antioxidant activities of these compounds were evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH •) and Ferric Reducing Antioxidant Power (FRAP) assays .
Anticancer Activity
In some studies, compounds containing the 3,4,5-trimethoxybenzyl group have shown anticancer effects . For instance, TMS (50 mg/kg, i.p.) produced a similar anticancer effect on colon cancer cells (COLO 205) when injected three times per week for 23 days to nude mice .
Proteomics Research
“3,4,5-Trimethoxybenzyl-d9 Bromide” is also used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture .
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trimethoxybenzyl-d9 Bromide involves the conversion of 3,4,5-Trimethoxybenzyl alcohol to the corresponding bromide derivative.", "Starting Materials": [ "3,4,5-Trimethoxybenzyl alcohol", "Deuterium oxide (D2O)", "Hydrogen bromide (HBr)", "Sodium bromide (NaBr)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Dissolve 3,4,5-Trimethoxybenzyl alcohol in deuterium oxide (D2O) and add sodium deuteroxide (NaOD) to the solution. Stir the mixture for several hours to exchange the hydrogen atoms with deuterium atoms.", "Step 2: Remove the excess NaOD by filtration and evaporate the solvent to obtain 3,4,5-Trimethoxybenzyl-d9 alcohol.", "Step 3: Dissolve 3,4,5-Trimethoxybenzyl-d9 alcohol in anhydrous hydrogen bromide (HBr) and add sodium bromide (NaBr) to the solution. Stir the mixture at room temperature for several hours.", "Step 4: Remove the excess HBr and NaBr by filtration and wash the residue with diethyl ether. Dry the product under vacuum to obtain 3,4,5-Trimethoxybenzyl-d9 Bromide." ] } | |
CAS-Nummer |
1346601-33-9 |
Produktname |
3,4,5-Trimethoxybenzyl-d9 Bromide |
Molekularformel |
C10H13BrO3 |
Molekulargewicht |
270.17 |
IUPAC-Name |
5-(bromomethyl)-1,2,3-tris(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
QEGDRYOJTONTLO-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CBr |
Synonyme |
5-(Bromomethyl)-1,2,3-trimethoxy-benzene-d9; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-d9; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-d9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



